molecular formula C12H15NO2 B14436817 4-(2,2-dimethoxyethyl)-1H-indole CAS No. 76499-45-1

4-(2,2-dimethoxyethyl)-1H-indole

Cat. No.: B14436817
CAS No.: 76499-45-1
M. Wt: 205.25 g/mol
InChI Key: FYIXWCRVGVMKNP-UHFFFAOYSA-N
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Description

4-(2,2-Dimethoxyethyl)-1H-indole is an organic compound belonging to the indole family Indoles are heterocyclic aromatic organic compounds that are widely found in nature, particularly in plants and microorganisms The structure of this compound consists of an indole core with a 2,2-dimethoxyethyl substituent at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2-dimethoxyethyl)-1H-indole typically involves the reaction of indole with 2,2-dimethoxyethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:

Indole+2,2-dimethoxyethyl chlorideK2CO3,DMF,heatThis compound\text{Indole} + \text{2,2-dimethoxyethyl chloride} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}, \text{heat}} \text{this compound} Indole+2,2-dimethoxyethyl chlorideK2​CO3​,DMF,heat​this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(2,2-Dimethoxyethyl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes, ketones, or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitrated indole derivatives.

Scientific Research Applications

4-(2,2-Dimethoxyethyl)-1H-indole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2,2-dimethoxyethyl)-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The pathways involved could include modulation of signal transduction, inhibition of enzyme activity, or interaction with DNA.

Comparison with Similar Compounds

Similar Compounds

    2-(2,2-Dimethoxyethyl)-1,2,3,4,5,6-hexahydro-1,5-methanoazocino[4,3-b]indole: Similar structure with a hexahydro-1,5-methanoazocino ring system.

    Dimethoxyethane: A related ether compound used as a solvent in various chemical reactions.

Uniqueness

4-(2,2-Dimethoxyethyl)-1H-indole is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties

Properties

CAS No.

76499-45-1

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

4-(2,2-dimethoxyethyl)-1H-indole

InChI

InChI=1S/C12H15NO2/c1-14-12(15-2)8-9-4-3-5-11-10(9)6-7-13-11/h3-7,12-13H,8H2,1-2H3

InChI Key

FYIXWCRVGVMKNP-UHFFFAOYSA-N

Canonical SMILES

COC(CC1=C2C=CNC2=CC=C1)OC

Origin of Product

United States

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